Product packaging for Ethyl 3-bromo-2-methylpropanoate(Cat. No.:CAS No. 59154-46-0)

Ethyl 3-bromo-2-methylpropanoate

Cat. No.: B1619401
CAS No.: 59154-46-0
M. Wt: 195.05 g/mol
InChI Key: VTORDCJYLAYUQF-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The utility of Ethyl 3-bromo-2-methylpropanoate stems from the presence of two key reactive sites: the ester functional group and the carbon-bromine bond. The bromine atom, being a good leaving group, makes the compound an effective alkylating agent. wikipedia.orgwikipedia.org This allows for its participation in a variety of nucleophilic substitution reactions, where the bromine is replaced by other functional groups. wikipedia.org

For instance, it can react with nucleophiles such as amines, azides, or cyanides to introduce nitrogen-containing functionalities, which are prevalent in pharmaceuticals and other bioactive molecules. wikipedia.org The ester group, while generally less reactive, can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to an alcohol. This dual reactivity allows for sequential modifications, making it a valuable precursor in multi-step synthetic pathways.

Historical Context of Related Halogenated Esters in Organic Synthesis

Halogenated esters belong to a broader class of α-halo acids and their derivatives, which have a long and significant history in organic synthesis. wikipedia.org The development of methods to synthesize these compounds was a crucial step forward in the ability of chemists to construct complex organic molecules.

One of the foundational methods for their preparation is the Hell-Volhard-Zelinsky halogenation , which involves the reaction of a carboxylic acid with a halogen in the presence of a phosphorus catalyst to introduce a halogen at the α-position. wikipedia.org Another classic transformation involving α-halo esters is the Darzens reaction , where an α-halo ester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org These historical reactions established α-halo esters as indispensable tools for carbon-carbon bond formation and functional group interconversion.

Furthermore, the haloform reaction, discovered in 1822, represents one of the oldest methods for synthesizing carboxylic acids and esters from methyl ketones via a halogenation process, highlighting the long-standing importance of halogenation in ester synthesis. nih.gov The ability of the halide in these esters to be readily substituted made them key intermediates in the synthesis of amino acids, where an α-bromo acid reacts with ammonia. wikipedia.org

Scope and Research Imperatives for this compound

Current and future research involving this compound and related compounds focuses on leveraging its unique structure for advanced applications. One significant area is in polymer chemistry. Similar brominated esters are used as initiators in Atom Transfer Radical Polymerization (ATRP) , a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures and functionalities. The bromine atom serves as a transferable atom that reversibly activates and deactivates the growing polymer chain.

Moreover, the chirality of this compound makes it a target for use in the enantioselective synthesis of complex natural products and pharmaceuticals. The ability to introduce stereocenters in a controlled manner is a primary goal in modern organic synthesis. Research continues to explore new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving this and similar chiral building blocks. The development of novel synthetic methods that utilize such versatile intermediates remains a key imperative for accessing new chemical entities with potential biological activity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B1619401 Ethyl 3-bromo-2-methylpropanoate CAS No. 59154-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-2-methylpropanoate
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InChI

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTORDCJYLAYUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40275957, DTXSID10886352
Record name Ethyl 3-bromo-2-methylpropanoate
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59154-46-0, 146502-52-5
Record name Ethyl 3-bromo-2-methylpropanoate
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Ethyl 3-bromo-2-methylpropanoate
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Record name Propanoic acid, 3-bromo-2-methyl-, ethyl ester
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Record name Ethyl 3-bromo-2-methylpropionate
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Advanced Synthetic Methodologies for Ethyl 3 Bromo 2 Methylpropanoate and Its Derivatives

Direct Halogenation Approaches for Propanoate Esters

Direct halogenation of propanoate esters is a fundamental method for introducing a halogen atom onto the alkyl chain. This approach typically involves the reaction of a propanoate ester with a halogenating agent. For instance, α-halo carboxylic acid esters can be prepared by reacting the corresponding acid or ester with a halogen, such as chlorine or bromine. wikipedia.org This reaction often proceeds via a free-radical mechanism, particularly when initiated by light or radical initiators. google.comgoogle.com

A well-known method for the α-halogenation of carboxylic acids, which can then be esterified, is the Hell-Volhard-Zelinsky halogenation. While this method is effective, direct halogenation of the ester is often preferred to avoid additional steps. The reaction of ethyl 2-bromopropanoate (B1255678) with 1,2-dibromo-1,1,2,2-tetrachloroethane in the presence of a base like lithium diisopropylamide (LDA) can be used to generate a di-brominated product, showcasing the reactivity of the α-position. orgsyn.org

Another approach involves the addition of hydrogen halides to α,β-unsaturated esters. For example, methyl acrylate (B77674) reacts with anhydrous hydrogen bromide to yield methyl β-bromopropionate. orgsyn.org This method provides a route to 3-halo propanoates.

The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired product. For instance, direct fluorination of esters can be carried out in the presence of an unfluorinated coreactant, which helps to initiate the free radical chain reactions. google.com

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity in the synthesis of complex molecules.

Palladium-Catalyzed Reactions with Organoboron Reagents (e.g., Alkenylboronates)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the synthesis of complex organic molecules. These reactions involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While direct examples involving ethyl 3-bromo-2-methylpropanoate are not prevalent in the provided search results, the principles of Suzuki and Negishi couplings with similar substrates are well-documented.

For instance, palladium catalysts are effective in coupling aryl chlorides with arylzinc reagents, a type of Negishi coupling. nih.gov A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene has also been developed. rsc.orgrsc.org Furthermore, palladium catalysis has been successfully employed for the cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates. nih.gov These examples demonstrate the potential for coupling bromo-esters with various organometallic reagents. The stereoselective synthesis of tetrasubstituted alkenes can be achieved through palladium-catalyzed cross-coupling reactions of borylated alkenes, highlighting the versatility of these methods. researchgate.net

Investigation of Catalyst Ligand Effects on Yield and Stereoselectivity

The choice of ligand in a palladium-catalyzed reaction is critical as it significantly influences the catalyst's activity, stability, and selectivity. Bulky trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective ligands for a variety of cross-coupling reactions, including those involving sterically hindered substrates and less reactive aryl chlorides. nih.gov

The ligand can dramatically alter the course of a reaction. For example, in the coupling of a substrate with both aryl chloride and aryl triflate groups, the use of Pd/PCy₃ resulted in the expected reaction at the more reactive triflate site. However, switching the ligand to P(t-Bu)₃ led to a complete reversal of selectivity, with the aryl chloride reacting preferentially. nih.gov This highlights the power of ligand choice in directing the outcome of a reaction.

Recent studies have shown that ligand control can be used to achieve high regioselectivity in reactions such as the heteroannulation of o-bromoanilines with branched 1,3-dienes. nih.gov By employing specific phosphine (B1218219) ligands, it is possible to favor the formation of one regioisomer over another. Data-driven approaches are also being used to understand and predict the influence of ligand parameters on reaction outcomes. nih.gov In the context of synthesizing derivatives of this compound, a careful selection of the palladium catalyst and ligand system would be crucial for achieving high yields and, if applicable, the desired stereoselectivity. For instance, palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with diazoesters has been shown to produce (E)-α,β-diarylacrylates with excellent E-to-Z selectivity. nih.gov

Esterification and Transesterification Routes to this compound

Esterification is a direct and common method for synthesizing esters. This compound can be prepared through the Fischer esterification of 3-bromo-2-methylpropanoic acid with ethanol (B145695) in the presence of an acid catalyst, typically sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed is usually removed, or an excess of one of the reactants is used.

For example, the preparation of ethyl 2-bromo-3-methylbutanoate is achieved by the exothermic reaction of 2-bromo-3-methylbutanoyl bromide with anhydrous ethanol. prepchem.com Similarly, β-bromopropionic acid can be esterified with methanol (B129727) using hydrogen bromide as a catalyst to produce methyl β-bromopropionate. orgsyn.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another viable route. While specific examples for this compound were not found, the general principle applies. If a different alkyl 3-bromo-2-methylpropanoate were available, it could be reacted with ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester.

The following table summarizes the synthesis of various esters through esterification:

ReactantsProductCatalystYield
2-bromo-3-methylbutanoyl bromide, ethanolEthyl 2-bromo-3-methylbutanoateNone (exothermic)80% prepchem.com
β-bromopropionic acid, methanolMethyl β-bromopropionateHydrogen bromideNot specified orgsyn.org
Phenylacetic acid, 1-propanolPropyl phenylacetateNot specified93% msu.edu

Alkylation Reactions in the Synthesis of Aryloxy Propanoates

The synthesis of aryloxy propanoates often involves the alkylation of phenols with a suitable propanoate derivative.

Alkylation of Phenols with Alkyl 2-bromo-2-methylpropanoates

A well-established method for preparing 2-methyl-2-aryloxy propanoates involves the alkylation of phenols with alkyl 2-bromo-2-methylpropanoates. jcsp.org.pk This reaction is typically carried out in the presence of a base. However, a significant drawback of this method is the potential for the formation of alkyl methacrylates and their subsequent polymerization products as side reactions. jcsp.org.pk

An alternative approach to circumvent this issue is the use of 2-bromo-2-methylpropanoic acid for the alkylation of phenols in a basic medium. jcsp.org.pk This method, however, may require an additional esterification step to obtain the final alkyl 2-methyl-2-aryloxy propanoate.

Recent research has demonstrated the selective mono-N-alkylation of aromatic amines and O-alkylation of phenols using 2-chloroethanol (B45725) promoted by potassium carbonate under mild conditions. thieme-connect.de This suggests that similar mild conditions could potentially be adapted for the alkylation of phenols with this compound or related bromoesters.

A study on the synthesis of various anticholesteremic and antilipemic alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates utilized the coupling of 2-methyl-2-phenoxy-propanoates with substituted benzoyl chlorides. The initial 2-methyl-2-phenoxy-propanoates were synthesized from phenol. jcsp.org.pk The following table shows the yields for some of the synthesized 2-methyl-2-phenoxy propanoates.

R₁R₂R₃R₄ProductReaction TimeYield (%)
CH₃HHCl7-a4 hrs68
C₂H₅HHCl7-b4 hrs70
CH(CH₃)₂HHCl7-c4 hrs75
CH(CH₃)₂HClH7-d4.5 hrs69
CH(CH₃)₂HClCl7-e6 hrs72
Table adapted from research on the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates. jcsp.org.pk

Mechanistic Insights into α-Lactone Intermediates in Alkylation

The formation of α-lactone intermediates, while not directly observed in typical alkylation reactions of this compound, is a key mechanistic concept in related transformations, particularly in reactions involving neighboring group participation. Evidence for the existence of these transient three-membered ring structures has been established in the addition of aqueous bromine to structurally similar unsaturated precursors. researchgate.netrsc.orgresearchgate.net

Computational studies, specifically using B3LYP/6-31+G(d) calculations with a Polarizable Continuum Model (PCM) for aqueous solvation, have substantiated a mechanism where the initial intermediate formed is an α-lactone. researchgate.netresearchgate.net This challenges earlier mechanistic proposals that suggested a cyclic bromonium ion as the primary intermediate. researchgate.netresearchgate.net For instance, in the bromination of disodium (B8443419) 2,3-dimethylmaleate (the cis-alkene), the reaction proceeds via an erythro lactone, while the corresponding trans-alkene (2,3-dimethylfumarate) forms a threo lactone. researchgate.netresearchgate.net This stereospecificity strongly points towards the involvement of a stereochemically defined intermediate like the α-lactone.

The proposed mechanism involves the attack of the carboxylate group onto the carbon bearing the bromine atom in a backside fashion, displacing the bromide ion and forming the strained α-lactone ring. This intermediate is highly reactive and susceptible to nucleophilic attack. Subsequent hydrolysis of the α-lactone occurs via acyl-oxygen cleavage, leading to the formation of the corresponding bromohydrin with a defined stereochemistry. researchgate.net While this mechanism is detailed for bromination reactions, the principle of an intramolecular nucleophilic attack by a neighboring carboxylate to form a cyclic intermediate is a fundamental concept in organic chemistry that can provide insight into potential side reactions or alternative synthetic pathways in the alkylation of α-bromo esters like this compound.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for the production of optically pure compounds.

Hydrolytic Dehalogenation by Haloalkane Dehalogenases for Chiral Derivatives

Haloalkane dehalogenases (HLDs) are a family of α/β-hydrolase fold enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated aliphatic compounds. wikipedia.orgnih.gov The reaction proceeds via a hydrolytic mechanism, converting the haloalkane into the corresponding alcohol, a halide ion, and a proton. wikipedia.orgnih.gov This process is of significant interest for the synthesis of chiral building blocks from racemic halogenated precursors through kinetic resolution.

The catalytic mechanism of HLDs involves a two-step process centered around a catalytic pentad in the active site. wikipedia.org An active site nucleophile, typically an aspartate residue, attacks the carbon atom bearing the halogen in an SN2 displacement, forming a covalent ester intermediate and releasing the halide ion. wikipedia.orgmdpi.com This intermediate is then hydrolyzed by a water molecule, which is activated by a histidine residue acting as a general base. wikipedia.org

The enantioselectivity of HLDs has been demonstrated with substrates structurally analogous to this compound. For example, the haloalkane dehalogenase DmmA, identified from a marine microbial consortium, shows moderate to high enantioselectivity for the (R)-enantiomer of brominated esters. nih.gov This enzyme is particularly noteworthy for its exceptionally broad substrate specificity and tolerance to organic co-solvents. nih.govresearchgate.net The kinetic resolution of racemic brominated esters using DmmA highlights its potential for producing enantiomerically enriched hydroxy esters, which are valuable chiral synthons.

Table 1: Enantioselectivity of Haloalkane Dehalogenase DmmA with Brominated Esters

Substrate Enantiomeric Value (E) Preferred Enantiomer
Ethyl-2-bromopropionate 106 (R)
Ethyl-2-bromohexanoate Moderate (R)

Data sourced from kinetic resolution experiments. nih.gov

This enzymatic approach provides a pathway to chiral 2-methyl-3-hydroxypropanoic acid derivatives from this compound, where the dehalogenase selectively converts one enantiomer to the corresponding hydroxy compound, leaving the other enantiomer unreacted.

Asymmetric Bioreduction in Analogous Systems

Asymmetric bioreduction represents a key strategy in chemoenzymatic synthesis for producing chiral alcohols from prochiral ketones or aldehydes. nih.gov While direct bioreduction of the ester carbonyl in this compound is not a typical transformation, the reduction of related keto esters or acids using oxidoreductases is a well-established method for accessing chiral hydroxy compounds.

In systems analogous to the synthesis of chiral 3-hydroxypropanoic acid derivatives, enzymes such as lactate (B86563) dehydrogenases (LDHs) and ketoreductases (KREDs) are employed. nih.govresearchgate.net For instance, both enantiomers of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid have been synthesized from the corresponding keto-acid (3,3,3-trifluoro-2-oxopropionic acid) using stereocomplementary LDHs. researchgate.net Similarly, porcine pancreas lipase (B570770) (PPL) has been used for the enzymatic preparation of the (S)-isomer of ethyl 3-hydroxy-3-phenylpropanoate from its racemic mixture. researchgate.net

A common chemoenzymatic approach involves a chemical synthesis step to create a prochiral keto-ester, followed by an enzymatic, highly enantioselective reduction. nih.gov This is often coupled with a cofactor regeneration system, for example using formate (B1220265) dehydrogenase, to improve the economic feasibility of the process. researchgate.net

Table 2: Examples of Asymmetric Bioreduction in Analogous Systems

Substrate Enzyme Product Enantiomeric Excess (ee)
3,3,3-trifluoro-2-oxopropionic acid d-LmLDH (S)-3,3,3-trifluoro-2-hydroxypropanoic acid >99.5%
3,3,3-trifluoro-2-oxopropionic acid Chicken l-LDH (R)-3,3,3-trifluoro-2-hydroxypropanoic acid >99.5%
Racemic ethyl 3-hydroxy-3-phenylpropanoate Porcine Pancreas Lipase (PPL) (S)-ethyl 3-hydroxy-3-phenylpropanoate High

Data sourced from various biocatalytic studies. researchgate.netresearchgate.net

These examples demonstrate the power of biocatalysis to achieve high enantioselectivity in the synthesis of chiral hydroxy acids and esters, which are structurally related to the potential derivatives of this compound.

Elucidation of Reactivity and Reaction Mechanisms of Ethyl 3 Bromo 2 Methylpropanoate

Nucleophilic Substitution Pathways and Kinetics

Ethyl 3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways. The preferred mechanism is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

In the presence of a strong, unhindered nucleophile and an aprotic solvent, the S(_N)2 mechanism is generally favored. youtube.com This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Conversely, in a protic solvent and with a weak nucleophile, the S(_N)1 pathway becomes more likely. youtube.comyoutube.com This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. youtube.com The structure of this compound, being a secondary alkyl halide, allows for the formation of a relatively stable secondary carbocation, making the S(_N)1 pathway feasible under appropriate conditions.

Elimination Reactions and Competing Pathways

Elimination reactions, which result in the formation of an alkene, are common competing pathways to nucleophilic substitution for alkyl halides. This compound can undergo both E1 and E2 elimination reactions.

The E2 mechanism is a one-step, concerted process that is favored by strong, bulky bases. youtube.com In this pathway, the base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs, leading to the formation of a double bond. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

The E1 mechanism, similar to the S(_N)1 reaction, is a two-step process that proceeds through a carbocation intermediate. youtube.com It is favored by weak bases and protic solvents. youtube.com After the formation of the carbocation, a weak base removes an adjacent proton to form the alkene. The rate of the E1 reaction is dependent only on the concentration of the substrate. youtube.commasterorganicchemistry.com

The competition between substitution and elimination is influenced by several factors. Higher temperatures generally favor elimination over substitution. youtube.com The nature of the base/nucleophile is also critical; strong, sterically hindered bases favor E2 elimination, while strong, unhindered nucleophiles favor S(_N)2 substitution. youtube.com Weak nucleophiles/bases in protic solvents can lead to a mixture of S(_N)1 and E1 products. vaia.com

Radical Reactions and Their Control

Metal-Mediated Radical Transformations

This compound can participate in metal-mediated radical reactions, such as Atom Transfer Radical Addition (ATRA). eurekaselect.com In these reactions, a transition metal complex facilitates the transfer of a halogen atom from the organic halide to generate a radical intermediate. This radical can then add to an alkene, followed by the transfer of the halogen from the catalyst to the newly formed radical, regenerating the catalyst and yielding the final product. researchgate.net

For instance, triethylborane (B153662) has been shown to induce the bromine atom-transfer radical addition of ethyl bromoacetate (B1195939) to 1-octene (B94956) in aqueous media. nih.gov The reaction proceeds smoothly in polar and protic solvents. nih.gov The efficiency of these transformations is influenced by the choice of metal catalyst, ligands, and reaction conditions.

Identification and Suppression of Side Reactions of Functionalized Initiators

In the context of controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), derivatives of this compound can be used as initiators. cmu.edu However, the functionality of these initiators can sometimes lead to undesirable side reactions. For example, in the ATRP of styrene (B11656) using an alkyne-functionalized initiator, prop-2-yn-1-yl 2-bromo-2-methylpropanoate, oxidative alkyne-alkyne coupling can occur, leading to polymers with bimodal molecular weight distributions. acs.orgresearchgate.net This side reaction diminishes the control over the polymerization process. acs.orgresearchgate.net Suppressing such side reactions is crucial for synthesizing well-defined polymers. This can often be achieved by protecting the reactive functional groups on the initiator. acs.org

Hydrogen Abstraction Reactions with Environmental Radicals (e.g., OH, Cl)

In the gas phase, this compound can react with environmentally significant radicals like the hydroxyl (OH) and chlorine (Cl) radicals. These reactions are important for understanding the atmospheric fate of this compound. The primary reaction pathway is hydrogen abstraction, where the radical removes a hydrogen atom from the ester molecule.

Gas-Phase Reaction Rate Coefficient Determination

The rates of these gas-phase reactions are quantified by their rate coefficients. The determination of these coefficients is crucial for atmospheric modeling. Experimental techniques such as the relative rate method and pulsed laser photolysis-laser induced fluorescence are used to measure these rate coefficients. conicet.gov.aracs.orgnih.gov The rate coefficients for the reactions of various esters with OH and Cl radicals have been determined at different temperatures. conicet.gov.aracs.orgnih.govresearchgate.net For example, the rate coefficients for the reaction of OH radicals with several saturated esters, including isomers of this compound, have been measured over a range of temperatures, and significant curvatures in the Arrhenius plots have been observed for some of these reactions. acs.orgnih.gov

The following table presents a selection of experimentally determined gas-phase reaction rate coefficients for related esters with OH and Cl radicals at 296 ± 2 K.

Reactant EsterRadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
Ethyl propanoateOH(2.05 ± 0.31) x 10⁻¹² nih.gov
Methyl 2-methylpropanoateOH(2.42 ± 0.44) x 10⁻¹² researchgate.net
Ethyl propanoateCl(1.70 ± 0.26) x 10⁻¹¹ nih.gov
Methyl 2-methylpropanoateCl(1.35 ± 0.14) x 10⁻¹¹ researchgate.net

These values indicate that the reactions with Cl atoms are generally faster than with OH radicals. The structure of the ester also influences the reaction rate.

Impact of Molecular Structure on Reactivity

The reactivity of this compound is intrinsically linked to its molecular architecture. The presence and interplay of a primary bromoalkane, a methyl group at the alpha-position, and an ethyl ester group dictate the compound's susceptibility to various reaction pathways, primarily nucleophilic substitution and elimination reactions.

The core of its reactivity lies in the carbon-bromine (C-Br) bond. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, creating a partial positive charge on the carbon atom. quora.com This renders the carbon electrophilic and susceptible to attack by nucleophiles. quora.com this compound is a primary alkyl halide, as the carbon atom bonded to the bromine is attached to only one other carbon atom. Generally, primary halides are good candidates for the SN2 (Substitution Nucleophilic Bimolecular) mechanism. ncert.nic.in The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide ion) departs. libretexts.org This mechanism involves a backside attack, leading to an inversion of stereochemistry at the reaction center. youtube.com

However, the structure of this compound introduces significant steric hindrance. The presence of a methyl group on the carbon adjacent (alpha) to the carbon-halogen bond impedes the approach of the incoming nucleophile for a backside attack. ncert.nic.inyoutube.com This steric crowding around the reaction site slows down the rate of SN2 reactions. libretexts.orgyoutube.com While primary halides typically react rapidly via the SN2 pathway, bulky substituents near the reaction center can dramatically inhibit this reaction. ncert.nic.in

The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is generally not favored for primary alkyl halides like this one. ncert.nic.in The SN1 mechanism proceeds through a two-step process, with the rate-determining first step being the formation of a carbocation intermediate. ncert.nic.inlibretexts.org Primary carbocations are highly unstable, and therefore, their formation is energetically unfavorable, making the SN1 route for this compound highly unlikely under typical conditions. ncert.nic.in

Competition between substitution and elimination reactions is a key aspect of alkyl halide reactivity. libretexts.orglibretexts.org The E2 (Elimination Bimolecular) reaction is a concerted, single-step process that often competes with the SN2 reaction. pressbooks.pub The E2 mechanism requires a base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. pressbooks.pub In this compound, the alpha-hydrogen (on the carbon with the methyl and ester groups) is activated by the electron-withdrawing nature of the adjacent carbonyl group of the ester. This increased acidity facilitates its removal by a base. Therefore, the E2 pathway can be a significant competing reaction, particularly in the presence of strong bases. libretexts.orglibretexts.org Strong, sterically hindered bases, in particular, favor elimination over substitution. libretexts.org

The table below summarizes the influence of the key structural features of this compound on its potential reaction mechanisms.

Structural FeatureImpact on SN1Impact on SN2Impact on E1Impact on E2
Primary Alkyl Halide Unfavorable due to unstable primary carbocation. ncert.nic.inGenerally favorable pathway for primary halides. ncert.nic.inUnfavorable due to unstable primary carbocation. quora.comA possible pathway, competes with SN2. libretexts.org
α-Methyl Group N/A (SN1 is already disfavored)Decreases reaction rate due to steric hindrance to backside attack. libretexts.orgyoutube.comN/A (E1 is already disfavored)Can influence the regioselectivity if other β-hydrogens were present.
Electron-withdrawing Ester Group Further destabilizes the potential primary carbocation.May slightly increase the electrophilicity of the carbon center.Further destabilizes the potential primary carbocation.Increases the acidity of the α-hydrogen, making the E2 pathway more favorable. pressbooks.pub

Strategic Applications of Ethyl 3 Bromo 2 Methylpropanoate in Complex Organic Synthesis

Role as a Key Building Block for Diverse Organic Molecules

Ethyl 3-bromo-2-methylpropanoate's utility as a building block stems from its ability to undergo various transformations at its key functional groups. The bromine atom can be displaced through nucleophilic substitution or participate in organometallic reactions, while the ester group can be hydrolyzed, reduced, or converted into other functionalities. This dual reactivity allows for the construction of a wide range of more complex molecules.

One of the most notable applications of this compound is in the Reformatsky reaction . wikipedia.orgresearchgate.net This reaction involves the formation of an organozinc reagent, often referred to as a 'Reformatsky enolate', by treating an alpha-halo ester with zinc dust. wikipedia.org This enolate is less reactive than lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. wikipedia.org This selectivity makes it ideal for nucleophilic addition to aldehydes, ketones, acid chlorides, imines, and nitriles, leading to the formation of β-hydroxy esters and other valuable organic structures. wikipedia.orgresearchgate.netnih.gov The reaction discovered by Sergey Nikolaevich Reformatsky remains a significant method for carbon-carbon bond formation in organic synthesis. wikipedia.orgresearchgate.net

Furthermore, this compound and its derivatives are instrumental in the synthesis of α-methylene-γ-butyrolactones . nih.govnih.gov This structural motif is present in many natural products known for their medicinal properties. nih.gov The synthesis often involves multi-step sequences where the bromoester is a key starting material. For instance, a highly efficient and chemoselective indium-promoted Barbier reaction can be employed, where indium metal selectively reacts with an allylic bromide in the presence of an aryl bromide. nih.gov

The versatility of this compound is further demonstrated by its use in radical reactions. For example, it can undergo addition reactions to vinyl ethers, a process that has been applied to the synthesis of complex molecules like 3,3-difluoro-GABA. researchgate.net These radical reactions often proceed under mild conditions, for instance, using visible light photoredox catalysis. researchgate.net

Intermediate in Total Synthesis of Natural Products

The strategic placement of reactive sites in this compound makes it a valuable intermediate in the total synthesis of complex natural products and their analogues.

While direct synthesis of Heliannuol analogues using this compound is not extensively detailed in the provided search results, the synthesis of structurally related lactones highlights its potential. The synthesis of α-methylene-γ-butyrolactones, a core structure in many natural products, often utilizes bromoesters as key precursors. nih.govnih.gov These syntheses can involve various methodologies, including radical reactions and metal-mediated transformations. mpg.degoogle.com The principles demonstrated in these syntheses could be adapted for the construction of Heliannuol analogues.

This compound and similar bromoesters are pivotal in constructing a variety of biologically significant scaffolds. A prominent example is their role in the synthesis of α-methylene-γ-butyrolactones , which are known for their rich biological activity, including anticancer properties. nih.govresearchgate.net The synthesis of these lactones often involves the creation of a key carbon-carbon bond, a reaction for which bromoesters are well-suited.

The Reformatsky reaction , as mentioned earlier, is a powerful tool for creating β-hydroxy esters, which are versatile intermediates that can be further elaborated into a range of natural products and pharmaceuticals. theaic.org Asymmetric versions of the Reformatsky reaction, employing chiral ligands, have been developed to produce enantiomerically enriched products, a crucial aspect in the synthesis of biologically active molecules. nih.govtheaic.org This reaction has been a key step in the total synthesis of complex molecules like Epothilone D. theaic.org

Furthermore, derivatives of this compound have been used to synthesize functionalized polymers with potential applications in drug delivery and biomaterials. For instance, the resulting 2-methylenecyclopropanecarboxylic acid ethyl ester has been used to create polymers with a strained cyclopropane (B1198618) moiety in their backbone. orgsyn.org

Utilization in Polymer Chemistry as an Initiator

Beyond its applications in small molecule synthesis, this compound and structurally related compounds play a significant role in polymer chemistry, particularly as initiators for controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The choice of initiator is crucial as it determines the end groups of the polymer chains and influences the polymerization kinetics. cmu.educmu.edu While this compound itself is a potential initiator, its close relative, ethyl 2-bromoisobutyrate (EBiB) , is one of the most commonly used and studied initiators for ATRP. cmu.educmu.eduacs.orgsigmaaldrich.com

The mechanism of ATRP involves the reversible activation of a dormant species (the initiator) by a transition metal complex, typically copper-based, to generate a propagating radical. cmu.edu The structure of the initiator, specifically the nature of the alkyl halide, significantly impacts the rate of initiation. cmu.edu For a well-controlled polymerization, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu

A wide variety of functional initiators have been developed to introduce specific functionalities at the beginning of the polymer chain. cmu.edu This allows for the synthesis of polymers with tailored properties and for the subsequent modification of the polymer chain ends. cmu.edu

The use of initiators like ethyl 2-bromoisobutyrate in ATRP allows for precise control over the polymer architecture. cmu.edu This includes the ability to synthesize various types of polymers, such as:

Block copolymers: By sequentially adding different monomers, well-defined block copolymers can be prepared. cmu.edu

Star polymers: Using multifunctional initiators, star-shaped polymers can be synthesized.

Graft copolymers: Polymers with side chains of a different composition can be created.

This level of control is essential for designing advanced materials with specific properties for a wide range of applications, from drug delivery systems to advanced coatings. umich.edu The ability to introduce functionality through the initiator is a key advantage of ATRP, enabling the creation of materials with reactive sites for further chemical transformations. cmu.edu

Precursor for Fluoro- and Dihalogenated Analogues

The presence of a bromine atom in this compound makes it a suitable starting material for the synthesis of more complex halogenated molecules, including fluoro- and dihalogenated analogues. The carbon-bromine bond can be readily converted to a carbon-fluorine bond or undergo further halogenation, introducing functionalities that can significantly alter the biological and chemical properties of the target molecule.

The introduction of fluorine into organic molecules is of paramount importance in medicinal chemistry and materials science due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While direct fluorination of this compound is not extensively documented in dedicated studies, the principles of nucleophilic substitution suggest its potential as a precursor. The bromine atom can be displaced by a fluoride (B91410) ion, typically from a source such as potassium fluoride, often in the presence of a phase-transfer catalyst to facilitate the reaction.

A closely related compound, ethyl bromofluoroacetate, is utilized in the synthesis of 3-fluoro-β-lactams through a microwave-assisted Reformatsky reaction. biosynth.commdpi.com This highlights the utility of bromoesters in forming fluorinated heterocyclic structures. Similarly, this compound could potentially undergo analogous transformations to yield 3-fluoro-2-methylpropanoate derivatives, which are valuable intermediates in their own right.

Furthermore, the synthesis of dihalogenated analogues can be envisioned through various synthetic routes starting from this compound. For instance, elimination of HBr to form an α,β-unsaturated ester, followed by dihalogenation of the double bond, would yield vicinal dihalides. Alternatively, α-halogenation of the ester enolate followed by further transformations could lead to geminal or vicinal dihalogenated products. The synthesis of ethyl 3-bromo-2,2-difluoropropionate has been reported, demonstrating the feasibility of creating such dihalogenated structures from related starting materials. chemicalbook.com

Table 1: Potential Halogenated Derivatives from this compound

Starting MaterialReagents and ConditionsPotential ProductProduct Type
This compoundKF, phase-transfer catalystEthyl 3-fluoro-2-methylpropanoateFluoro-analogue
This compoundBase (e.g., DBU), then X₂ (X = Cl, Br)Ethyl 2,3-dihalo-2-methylpropanoateDihalogenated analogue

Contributions to Synthetic Method Development and Functional Group Transformations

This compound and its structural isomers have played a significant role in the development of powerful synthetic methods, most notably in the field of polymer chemistry through Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.orgcmu.edu Additionally, its structure lends itself to classic organometallic reactions such as the Reformatsky reaction, showcasing its utility in fundamental carbon-carbon bond-forming transformations. wikipedia.orgbyjus.comorganic-chemistry.org

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.eduwikipedia.org The key to this method is a reversible activation and deactivation process of dormant polymer chains, typically initiated by an alkyl halide in the presence of a transition metal catalyst. Ethyl 2-bromoisobutyrate, a constitutional isomer of this compound, is one of the most commonly used initiators for ATRP. cmu.edu The structural similarity strongly suggests that this compound can also function as an effective ATRP initiator, thereby contributing to the development of new polymeric materials. The bromo-ester functionality allows for the controlled initiation of polymerization of a wide range of vinyl monomers.

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. wikipedia.orgbyjus.com While this compound is a β-bromoester, its reaction under Reformatsky-like conditions with aldehydes or ketones could lead to the formation of γ-hydroxy esters. Such transformations expand the scope of the traditional Reformatsky reaction and provide access to a different class of valuable synthetic intermediates. The organozinc reagent formed from this compound would act as a nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond.

Table 2: Key Reactions and Their Significance

ReactionReagentsProduct TypeSignificance in Synthetic Methodology
Atom Transfer Radical Polymerization (ATRP)Vinyl monomer, Cu(I) catalyst, ligandWell-defined polymerDevelopment of controlled polymerization methods for advanced materials. cmu.eduwikipedia.orgcmu.edu
Reformatsky-type ReactionAldehyde or ketone, Zn metalγ-Hydroxy esterExtension of a classic C-C bond-forming reaction to synthesize new building blocks. wikipedia.orgbyjus.comorganic-chemistry.org

In addition to these named reactions, this compound can undergo a variety of fundamental functional group transformations. The bromine atom can be substituted by a wide range of nucleophiles, such as azides, cyanides, and thiols, to introduce diverse functionalities. Elimination of hydrogen bromide can generate ethyl methacrylate, a valuable monomer. These transformations, while basic, are crucial in multi-step syntheses of complex target molecules. For instance, the synthesis of novel 5-bromobenzofuran-based heterocycles has utilized ethyl bromoacetate (B1195939) in reactions with thiosemicarbazone derivatives, demonstrating the utility of bromoesters in constructing complex heterocyclic systems. sciepub.com

Stereochemical Control and Asymmetric Transformations Involving Ethyl 3 Bromo 2 Methylpropanoate

Chiral Synthesis of Enantiopure Ethyl 3-bromo-2-methylpropanoate and its Stereoisomers

The preparation of enantiomerically pure stereoisomers of this compound is crucial for its use in asymmetric synthesis. While direct asymmetric bromination methodologies for 2-methylpropanoates are still developing, several strategies have been effectively employed to access these chiral molecules.

One of the most common and effective methods is lipase-catalyzed kinetic resolution . This biocatalytic approach utilizes the enantioselectivity of lipases to preferentially hydrolyze one enantiomer of a racemic ester, leaving the unreacted enantiomer in high enantiomeric excess. For instance, the kinetic resolution of racemic 3-bromo-2-butanol acetates using lipases has been successfully demonstrated to produce the corresponding alcohols and remaining acetates with high enantiomeric purity (>95% ee). researchgate.net A similar strategy can be applied to the racemic this compound, where a suitable lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted chiral ester. The commercial availability of the closely related (-)-Methyl (S)-3-bromo-2-methylpropionate further underscores the accessibility of these chiral building blocks.

Another viable approach is the use of the chiral pool , starting from readily available enantiopure precursors. For example, chiral 3-hydroxyisobutyric acid derivatives can be converted to the corresponding enantiopure this compound through standard functional group transformations, including esterification and stereospecific conversion of the hydroxyl group to a bromide.

Diastereoselective Reactions Utilizing the Chiral Center

The existing stereocenter in enantiopure this compound can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomerically enriched products. This diastereoselective control is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Chelation-Controlled Radical Reductions

In radical reactions, achieving high stereoselectivity can be challenging. However, by employing chelation control, the conformation of the radical intermediate can be rigidified, leading to a preferred direction of attack by a radical scavenger. The radical reduction of α-bromo-β-alkoxy esters has been shown to proceed with high diastereoselectivity in the presence of a Lewis acid such as magnesium bromide etherate (MgBr₂·OEt₂). In these reactions, the Lewis acid coordinates to both the carbonyl oxygen of the ester and the oxygen of the alkoxy substituent, forming a rigid five-membered chelate. This chelation forces the substituents into well-defined positions, leading to a highly stereoselective reduction to the syn product.

A study on the chelation-controlled radical reduction of a series of α-bromo-β-alkoxy esters demonstrated that the presence of MgBr₂·OEt₂ was crucial for high stereoselectivity. The substrates, prepared by methoxy-bromination of unsaturated esters, underwent reduction with tributyltin hydride in the presence of the Lewis acid to afford predominantly the syn products. This methodology highlights the potential for high diastereocontrol in reactions at the carbon bearing the bromine atom by leveraging the existing stereocenter at the adjacent carbon.

Stereocontrol in Cross-Coupling Reactions

The development of stereocontrolled cross-coupling reactions has revolutionized carbon-carbon bond formation. In the context of this compound, the chiral center can influence the stereochemical outcome of cross-coupling reactions, particularly in the formation of adjacent stereocenters.

Catalytic asymmetric cross-coupling reactions of racemic α-bromo esters have been developed to produce α-aryl carboxylic acid derivatives with high enantioselectivity. For instance, the Hiyama cross-coupling of racemic α-bromo esters with organosilanes, catalyzed by a nickel complex with a chiral diamine ligand, has been shown to be effective. While this method is a kinetic resolution of a racemic mixture, it demonstrates the principle of stereochemical control in such transformations.

Furthermore, stereospecific cross-coupling reactions of secondary alkylboron nucleophiles with aryl halides, catalyzed by palladium, proceed with a high degree of stereochemical retention or inversion, depending on the reaction conditions and ligands used. This suggests that an enantiomerically pure organoborane derived from this compound could undergo cross-coupling with high fidelity, transferring the stereochemical information to the product.

Enantioselective Approaches to Derived Chiral Building Blocks

Enantiopure this compound serves as a versatile starting material for the synthesis of other valuable chiral building blocks. The C-Br bond can be displaced by a variety of nucleophiles in a stereospecific manner, allowing for the introduction of new functionalities with retention or inversion of configuration at the C3 position.

A notable application is the use of the closely related Methyl (R)-(+)-3-bromo-2-methylpropionate as a reactant in the synthesis of complex molecules. For example, it has been used to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine. sigmaaldrich.com This transformation highlights the utility of these chiral β-bromo esters in constructing more elaborate chiral structures. In another example, it serves as a precursor for a decahydroisoquinoline (B1345475) derivative that acts as a potent antagonist of the somatostatin (B550006) sst3 receptor. sigmaaldrich.com These examples underscore the role of enantiopure 3-bromo-2-methylpropanoate esters as key intermediates in the synthesis of medicinally relevant compounds.

The general reactivity of the bromine atom allows for its displacement by nucleophiles such as hydroxide (B78521) ions to form alcohols or amines, which are themselves important chiral synthons. smolecule.com

Influence of Substituent Effects on Stereoselectivity

The stereochemical outcome of reactions involving this compound can be significantly influenced by the nature of the substituents on the substrate and the reagents. These substituent effects can be steric or electronic in nature and play a crucial role in directing the stereoselectivity of a given transformation.

In the context of chelation-controlled radical reductions of α-bromo-β-alkoxy esters, systematic variations in the substituents at the C2 and C3 positions, as well as the ester group, have been studied. It was found that these reactions tolerate a wide variety of alkyl functionalities at both positions and are relatively unaffected by the nature of the ester group, consistently favoring the syn product under chelation control.

In a different system involving an iron-catalyzed radical ring contraction of β-keto esters, the steric bulk of the ester group was shown to influence diastereoselectivity. A t-butyl ester led to higher diastereoselectivity compared to an ethyl ester, highlighting the impact of steric hindrance on the reaction outcome. Furthermore, electronic effects were also significant, with electron-donating substituents on an aryl ring leading to faster reaction rates and higher yields compared to electron-withdrawing groups. These findings demonstrate that careful tuning of substituents is a key strategy for optimizing the stereoselectivity of reactions involving bromo-esters.

Computational and Theoretical Investigations of Ethyl 3 Bromo 2 Methylpropanoate

Quantum Chemical Calculations for Reaction Pathway Optimization

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of reactions involving Ethyl 3-bromo-2-methylpropanoate. These calculations help in identifying the most probable reaction pathways by determining the energies of reactants, transition states, and products.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations are employed to assess the facility with which the bromine atom can depart as a bromide ion, a critical step in many of its reactions. The leaving-group ability is related to the stability of the resulting anion and the strength of the carbon-bromine (C-Br) bond.

Theoretical studies on various alkyl halides have established that the nature of the leaving group is a significant factor in nucleophilic substitution and elimination reactions. youtube.comnih.gov DFT-based local reactivity descriptors, such as the condensed Fukui function, can be used to identify the most susceptible sites for nucleophilic attack. For alkyl halides, the carbon atom attached to the halogen (Cα) is the primary center for nucleophilic substitution. researchgate.net The stability of the leaving group is a key determinant of the reaction rate. In the case of alkyl halides, iodide is a better leaving group than bromide, which in turn is better than chloride, a trend that correlates with the stability of the corresponding halide ions. nih.gov

DFT calculations can quantify the C-Br bond dissociation energy and the electron affinity of the bromine atom, providing a theoretical basis for its effectiveness as a leaving group. For instance, studies on similar bromoalkanes can provide analogous data.

Table 1: Calculated Properties Related to Bromine Leaving-Group Ability (Illustrative)

PropertyCalculated Value (Illustrative)Method
C-Br Bond Dissociation Energy~70 kcal/molDFT (B3LYP)
Electron Affinity of Br~3.36 eVDFT
Mulliken Charge on Br-0.25DFT

Note: These values are illustrative and would require specific calculations for this compound.

This compound can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The competition between these pathways is dictated by several factors, including the nature of the substrate, the nucleophile/base, the solvent, and the temperature. Computational chemistry, particularly DFT, can predict the activation energies for both the SN2 and E2 transition states, thereby forecasting the major reaction product.

A database known as QMrxn20 provides a comprehensive set of validated transition state geometries and activation energies for competing E2 and SN2 reactions for a range of substituted ethanes with halogen leaving groups. materialscloud.org While not containing this compound specifically, the principles and data from such a database can be used to model and predict its reactivity. Quantum chemistry calculations have been successfully used to investigate the competition between SN2 and E2 mechanisms for other halogenated compounds. rsc.orgnih.gov

Table 2: Predicted Activation Energies for Competing SN2 and E2 Pathways (Hypothetical)

Reaction PathwayNucleophile/BaseSolventPredicted Activation Energy (kcal/mol)
SN2CN⁻DMSO18.5
E2t-BuO⁻t-BuOH20.1
SN2OH⁻Water22.3
E2OH⁻Water24.5

Note: These are hypothetical values to illustrate the type of data generated from computational studies.

Molecular Modeling of Stereochemical Outcomes

The presence of a chiral center at the α-carbon (the carbon bearing the methyl group) in this compound means that its reactions can have stereochemical implications. Molecular modeling techniques are essential for predicting and understanding the stereoselectivity of these reactions.

For instance, in an SN2 reaction, an inversion of stereochemistry at the reaction center is expected. Molecular modeling can visualize the approach of the nucleophile from the backside of the C-Br bond and the geometry of the pentacoordinate transition state. In reactions where a new stereocenter is formed, such as the α-methylation of the corresponding enolate, molecular modeling can help predict the diastereoselectivity. Studies on the stereoselective α-methylation of related cyclic amino acid esters have shown that steric hindrance can direct the approach of the electrophile, leading to high diastereoselectivity. nih.gov Similarly, stereoselective synthesis of α-methyl ketones from esters via cyclopropanol (B106826) intermediates has been achieved with good diastereoselectivity, guided by molecular modeling insights. rsc.org

Machine Learning Applications for Reaction Rate and Selectivity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, including reaction rates and selectivity. acs.orgpharmaceutical-technology.comeurekalert.orgucla.edu By training on large datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, and reaction conditions.

For a compound like this compound, an ML model could be trained to predict the ratio of SN2 to E2 products under various conditions. The input features for such a model could include descriptors for the substrate (e.g., steric and electronic parameters), the nucleophile/base (e.g., pKa, nucleophilicity parameters), the solvent (e.g., polarity, dielectric constant), and the temperature. Researchers have successfully used ML, often in combination with DFT-calculated descriptors, to predict reaction yields and enantioselectivity with high accuracy. u-tokyo.ac.jp

Table 3: Example of a Machine Learning Model for Predicting Reaction Outcomes

Input FeaturesPredicted OutcomeModel Type
Substrate descriptors (steric, electronic)Yield of SN2 productRandom Forest
Nucleophile properties (pKa, size)Yield of E2 productGradient Boosting
Solvent parameters (polarity)Enantiomeric excessNeural Network
TemperatureReaction rate constantSupport Vector Machine

This table illustrates the components of a typical machine learning approach in chemistry.

Theoretical Studies of Gas-Phase Reaction Kinetics

Theoretical studies of gas-phase reactions provide fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. For this compound, such studies would typically focus on its unimolecular thermal decomposition. The primary decomposition pathways would likely involve the elimination of HBr to form an unsaturated ester or the homolytic cleavage of the C-Br bond to generate radicals.

Computational studies on the thermal decomposition of other bromoalkanes and esters can provide a framework for understanding the potential pathways for this compound. usfq.edu.ecnih.govcaprysses.frresearchgate.netrsc.org For example, the pyrolysis of esters containing a β-hydrogen often proceeds through a concerted six-membered cyclic transition state to yield an alkene and a carboxylic acid. nih.gov In the case of this compound, a four-membered transition state leading to the elimination of HBr is also plausible.

Transition state theory, combined with quantum chemical calculations of the potential energy surface, can be used to calculate the rate constants and Arrhenius parameters for these decomposition reactions.

Table 4: Potential Gas-Phase Decomposition Pathways and Calculated Parameters (Analogous Systems)

Decomposition PathwayProductsActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
HBr EliminationEthyl 2-methylacrylate + HBr~45-55~10¹³ - 10¹⁴
C-Br Bond FissionEthyl 2-methylpropanoat-3-yl radical + Br radical~65-75~10¹⁵ - 10¹⁶

Note: These values are based on analogies with similar compounds and would need to be specifically calculated for this compound.

Advanced Analytical Research Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to confirming the identity and structure of Ethyl 3-bromo-2-methylpropanoate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the methyl protons (CH₃) coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (OCH₂) coupled to the methyl group. The methine proton (CH) at the chiral center (C2) would likely appear as a multiplet due to coupling with both the C2-methyl and the C3-methylene protons. The C2-methyl group would be a doublet, coupled to the C2-methine proton. Finally, the diastereotopic protons of the brominated methylene group (CH₂Br) would likely appear as a complex multiplet.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon atoms. Key signals would include the carbonyl carbon (C=O) of the ester, the carbons of the ethyl group (OCH₂ and CH₃), the chiral methine carbon (C2), the C2-methyl carbon, and the brominated methylene carbon (C3). The "heavy atom" effect of bromine is expected to shift the C3 signal to a higher field (lower ppm value) than a comparable non-brominated alkane.

The following table outlines the predicted NMR data for this compound.

Predicted NMR Data for this compound

¹H NMR Predicted Signals¹³C NMR Predicted Signals
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCarbon EnvironmentPredicted Chemical Shift (δ, ppm)
-O-CH₂-CH₃~1.25TripletC =O~170-175
-O-CH₂ -CH₃~4.15Quartet-O-C H₂-CH₃~60-65
-CH(CH₃)-~2.80Multiplet-C H(CH₃)-~40-45
-CH(CH₃ )-~1.20Doublet-CH(C H₃)-~15-20
-CH₂-Br~3.50Multiplet-C H₂-Br~30-35
-O-CH₂-C H₃~14

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁BrO₂), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units and having nearly equal intensity.

The fragmentation pattern in MS provides structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement if structurally possible. For this compound, cleavage of the carbon-bromine bond is also a likely fragmentation event.

Expected Mass Spectrometry Data for this compound

m/z ValueIdentityNotes
194/196[M]⁺ (Molecular Ion)Corresponds to [C₆H₁₁⁷⁹BrO₂]⁺ and [C₆H₁₁⁸¹BrO₂]⁺. The 1:1 ratio of these peaks is characteristic of a monobrominated compound.
149/151[M - OCH₂CH₃]⁺Loss of the ethoxy group.
115[M - Br]⁺Loss of the bromine atom.
87[C₄H₇O₂]⁺Fragment corresponding to the ethyl methylmalonate radical cation, potentially from loss of HBr.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. Given that this compound is a chiral molecule (due to the stereocenter at C2), chromatographic methods are also crucial for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of non-volatile compounds. For bromoesters, reversed-phase HPLC (RP-HPLC) is commonly used. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the solvent composition is changed over time, is often employed to ensure the separation of compounds with a wide range of polarities. Detection is typically achieved using a UV detector, as the ester carbonyl group provides sufficient chromophore for detection at low wavelengths (around 210 nm).

Gas-Liquid Chromatography (GLC) for Isomeric Purity

Gas-Liquid Chromatography (GLC), a form of Gas Chromatography (GC), is highly effective for analyzing volatile compounds and is particularly powerful for separating stereoisomers when a chiral stationary phase (CSP) is used. To determine the enantiomeric purity of this compound, a capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin, would be employed. The two enantiomers, (R)- and (S)-Ethyl 3-bromo-2-methylpropanoate, form temporary diastereomeric complexes with the chiral stationary phase, which have slightly different energies, leading to different retention times and thus, their separation. This allows for the precise quantification of the enantiomeric excess (ee) of a sample.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm), operated at higher pressures. This results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. For this compound, a UPLC method would be invaluable for rapid impurity profiling and stability testing. The principles are similar to HPLC, often using C18 columns and water/acetonitrile mobile phases, but the run times can be reduced from 30-40 minutes to under 5 minutes, greatly increasing throughput for quality control.

Table of Compounds

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique is particularly powerful for derivatives of this compound, owing to the presence of a bromine atom. The heavy bromine atom significantly facilitates the determination of the absolute stereochemistry through a phenomenon known as anomalous dispersion.

The process begins with the synthesis of a suitable crystalline derivative of the chiral molecule of interest. For this compound, this could involve, for example, the hydrolysis of the ester to the corresponding carboxylic acid (3-bromo-2-methylpropanoic acid) and subsequent formation of a salt with a chiral amine of known absolute configuration. Alternatively, the inherent chirality of the molecule may allow for direct crystallization of a suitable derivative.

Once a single crystal of high quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are meticulously recorded.

For the determination of absolute configuration, the anomalous scattering of the bromine atom is crucial. When the energy of the incident X-rays is near an absorption edge of the bromine atom, the scattering factor becomes a complex number with both real and imaginary components. This leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the small differences in these intensities (the Bijvoet pairs), the absolute arrangement of the atoms in the crystal lattice can be determined.

While the principles of this technique are well-established, specific crystallographic data for derivatives of this compound are not widely available in public databases. However, the data generated from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below for a derivative.

Crystallographic ParameterHypothetical Value for a Derivative
Empirical FormulaC10H14BrNO4
Formula Weight296.13
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.854(2)
b (Å)10.231(3)
c (Å)15.678(4)
Volume (Å3)1259.8(6)
Z4
Calculated Density (g/cm3)1.562
Flack Parameter0.02(3)

A Flack parameter close to zero for a known chirality of a co-crystallizing agent would confirm the absolute configuration of the new chiral center in the derivative of this compound.

Integration of Analytical Data for Reaction Monitoring and Yield Assessment

The efficient synthesis of this compound relies on the careful monitoring of the reaction progress and an accurate determination of the final product yield. A multi-faceted approach, integrating data from various analytical techniques, provides a comprehensive understanding of the reaction dynamics.

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked continuously without the need for sampling. For the esterification of 3-bromo-2-methylpropanoic acid with ethanol (B145695), for instance, one could monitor the decrease in the characteristic O-H stretching vibration of the carboxylic acid and the concomitant increase in the C=O stretching vibration of the ester product.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for both reaction monitoring and final yield assessment. By adding a known amount of an internal standard to the reaction mixture, the concentration of the product can be determined at any given time point. Specific proton or carbon signals unique to this compound can be integrated and compared to the integral of the internal standard to provide a precise measure of its formation.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a cornerstone for determining the purity and yield of volatile compounds like this compound. A small aliquot of the final reaction mixture is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The area of the peak corresponding to the product can be calibrated against a standard curve to provide a highly accurate yield determination.

The integration of data from these techniques allows for a detailed kinetic profile of the reaction to be constructed. This information is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of this compound.

The following interactive table illustrates how data from these integrated analytical techniques could be presented to assess the progress and outcome of the synthesis of this compound.

Reaction Time (hours)In-situ FTIR (Ester C=O Peak Area)qNMR (% Conversion)GC (% Yield)
00.050N/A
10.4535N/A
20.7868N/A
40.9592N/A
6 (Work-up)--89

This integrated analytical approach ensures a robust and well-understood synthetic process, leading to the efficient and reliable production of this compound.

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches for Sustainable Synthesis

The pursuit of environmentally benign synthetic routes is a major focus in modern chemistry. For compounds like ethyl 3-bromo-2-methylpropanoate, this involves a shift away from traditional methods that may use hazardous reagents or produce significant waste.

Key research areas include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product. Atom-economical methods, such as direct amidation of isopropenyl esters, are being explored to create N-arylamides with high yields, minimizing chemical waste. acs.org

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Eco-Friendly Solvents: The use of safer, recyclable, or biodegradable solvents to minimize environmental impact. Research into eutectic solvents for the synthesis of catalysts is one such approach. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Recent studies have highlighted the potential of using heterogeneous catalysts, such as H-montmorillonite, for the atom-economical synthesis of related compounds. acs.org These catalysts are often inexpensive, readily available, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. acs.org The development of highly durable catalysts is also crucial for enabling continuous flow reactions, a key aspect of sustainable chemical manufacturing. acs.org

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to improving the efficiency and selectivity of chemical reactions. For this compound, research is focused on developing new catalysts that can overcome the challenges associated with traditional synthetic methods.

Emerging catalytic systems include:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For the synthesis of related α-halo-esters, cinchona alkaloid catalysts have been used to achieve high optical enrichment.

Photoredox Catalysis: This approach utilizes visible light to drive chemical reactions, often under mild conditions. Copper-catalyzed photoredox methods have been successfully employed for the synthesis of α-keto esters from terminal alkynes using molecular oxygen as a sustainable oxidant. rsc.org This method is notable for its high functional group tolerance and efficiency. rsc.org

Lewis Acid Catalysis: Boron Lewis acids have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters, providing a highly selective method for synthesizing fully substituted enol esters. nih.gov

These novel catalytic systems offer several advantages, including milder reaction conditions, higher yields, and improved stereoselectivity. The development of bifunctional catalysts, which can promote multiple reaction steps in a single pot, is also a promising area of research.

Bio-inspired Synthetic Strategies

Nature often provides elegant solutions to complex chemical transformations. Bio-inspired synthesis seeks to mimic these natural processes to develop new and efficient synthetic methods.

For the synthesis of chiral molecules like this compound, biocatalysis offers a powerful approach. This involves the use of enzymes or whole microorganisms to catalyze chemical reactions with high stereoselectivity.

Key research directions include:

Enzymatic Resolutions: Using enzymes like lipases and esterases to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. Hydrolase-catalyzed kinetic resolution has been successfully applied to fluorinated racemates of 3-arylcarboxylic acids, yielding products with high enantiomeric purity.

Engineered Enzymes: Developing new enzymes with tailored specificities and activities to catalyze reactions that are not found in nature.

The use of microalgae, such as Asterarcys sp., for the green synthesis of nanoparticles is an example of a bio-inspired approach that could be adapted for other chemical processes. nih.gov This method is environmentally friendly, scalable, and utilizes renewable resources. nih.gov

Applications in Materials Science and Advanced Functional Materials

The unique chemical properties of this compound make it a valuable building block for the synthesis of advanced materials. Its reactive bromine atom allows for a variety of chemical modifications, making it a versatile precursor for polymers and other functional materials.

Potential applications include:

Polymer Synthesis: this compound can be used as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with complex architectures.

Functional Coatings: Incorporation of this compound into polymer backbones can impart specific properties to the resulting material, such as flame retardancy or altered surface energy.

Biomaterials: The development of biodegradable polymers for medical applications is a growing field. The ester group in this compound can be hydrolyzed, making it a potential candidate for creating degradable materials.

Research in this area is focused on exploring the relationship between the chemical structure of the monomer and the physical properties of the resulting polymer. This includes investigating the effects of copolymerization with other monomers and the development of new polymerization techniques.

Deepening Mechanistic Understanding through Advanced Computational Methods

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. For this compound, computational methods can provide valuable insights into its reactivity and reaction mechanisms.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of molecules and predict their reactivity. This can help in understanding the mechanisms of catalytic reactions and designing more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time. This can provide insights into the conformational changes that occur during a reaction and the role of the solvent in the reaction process.

Theoretical investigations have been used to understand the mechanism, substituent effects, and regioselectivity of reactions like the Claisen rearrangement. rsc.org By combining computational studies with experimental results, researchers can gain a deeper understanding of the factors that control chemical reactions and develop more accurate predictive models.

Q & A

Q. How can QM/MM simulations optimize reaction pathways in enzyme-catalyzed transformations of this compound?

  • Methodological Answer : Combine B3LYP/6-31G* geometry optimization with CHARMM force fields to model transition states. Free energy perturbation (FEP) calculations predict mutation effects (e.g., W187H) on activation barriers, guiding rational enzyme design for improved catalytic efficiency .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.